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Locked Nucleic Acid (LNA®) modifications are pivotal in enhancing the therapeutic and

diagnostic potential of oligonucleotides by increasing their binding affinity and stability.

However, the successful synthesis of LNA®-containing oligonucleotides yields a

heterogeneous mixture of the desired full-length product alongside truncated sequences

(shortmers), failure sequences, and other process-related impurities. The removal of these

impurities is critical for the efficacy and safety of the final product. This document provides

detailed application notes and protocols for the most common methods employed in the

purification of LNA®-containing oligonucleotides.

Introduction to Purification Strategies
The purification of LNA®-containing oligonucleotides leverages established chromatographic

and electrophoretic techniques. The choice of method depends on the length of the

oligonucleotide, the presence of other modifications, the desired purity level, and the scale of

the purification. The primary methods include High-Performance Liquid Chromatography

(HPLC) — in its various modes — and Polyacrylamide Gel Electrophoresis (PAGE). Generally,

the same purification methods used for standard DNA and RNA oligonucleotides can be

applied to their LNA®-containing counterparts.[1]

High-Performance Liquid Chromatography (HPLC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b8245593?utm_src=pdf-interest
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8245593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC is a cornerstone technique for oligonucleotide purification, offering high resolution and

scalability. Different modes of HPLC are employed based on the physicochemical properties of

the LNA®-containing oligonucleotide and the impurities to be removed.

Anion-Exchange HPLC (AEX-HPLC)
Principle: AEX-HPLC separates oligonucleotides based on the negative charge of their

phosphate backbone.[2] The stationary phase consists of a positively charged resin. A salt

gradient is used to elute the bound oligonucleotides, with longer molecules (possessing more

phosphate groups and thus a higher negative charge) eluting at higher salt concentrations.[3]

AEX-HPLC is particularly effective for separating full-length products from shorter failure

sequences. It is also a recommended method for the purification of LNA®-containing

oligonucleotides.[1]

Advantages:

Excellent resolution for oligonucleotides up to approximately 50 bases.[1]

Can achieve purities of over 95%.[1]

The eluted oligonucleotides are in a salt form that is often suitable for use in cellular

applications.[1]

Disadvantages:

Resolution decreases for longer oligonucleotides.[3]

High salt concentrations in the mobile phase may require a subsequent desalting step.

Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary

phase is used with a polar mobile phase. While the phosphate backbone of oligonucleotides is

hydrophilic, the nucleobases themselves contribute some hydrophobic character. This method

is particularly useful for purifying oligonucleotides that have been synthesized with a 5'-

dimethoxytrityl (DMT) group ("trityl-on" purification). The highly hydrophobic DMT group allows

for strong retention of the full-length product, while the more polar, trityl-less failure sequences

are washed away.[3]
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Advantages:

Effective for purifying oligonucleotides with hydrophobic modifications.[3]

Well-suited for large-scale purification.[4]

Typically achieves purity of >85%.[4]

Disadvantages:

Resolution decreases with increasing oligonucleotide length, generally not recommended for

oligonucleotides longer than 50 bases.[3][4]

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
Principle: IP-RP-HPLC combines the principles of reverse-phase and ion-exchange

chromatography. An ion-pairing agent, typically a bulky alkylamine, is added to the mobile

phase.[5] This agent forms a neutral, hydrophobic complex with the negatively charged

phosphate backbone of the oligonucleotide, allowing for its retention on a reverse-phase

column.[6] Elution is achieved by increasing the concentration of an organic solvent in the

mobile phase.

Advantages:

High resolution for a wide range of oligonucleotide lengths.

Can achieve very high purity levels. For instance, a >99% pure product with a yield of >56%

has been demonstrated for a 22-mer 2'-O-methylated RNA oligonucleotide.[7]

Compatible with mass spectrometry when volatile buffers are used.

Disadvantages:

The use of ion-pairing reagents can sometimes be challenging to remove from the final

product.

Method development can be more complex compared to other techniques.
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Polyacrylamide Gel Electrophoresis (PAGE)
Principle: PAGE separates oligonucleotides based on their size (molecular weight) and charge.

[8] Under denaturing conditions (e.g., in the presence of urea), the oligonucleotides are

separated as single strands. The smaller the oligonucleotide, the faster it migrates through the

gel matrix under an electric field. The band corresponding to the full-length product is excised

from the gel, and the oligonucleotide is then eluted.

Advantages:

Excellent resolution for a wide range of oligonucleotide lengths, and it is the recommended

method for oligonucleotides longer than 80 bases.[1]

Can achieve very high purity levels, often >95-99%.[8]

Disadvantages:

Lower recovery yields compared to HPLC methods due to the multi-step elution process.[8]

More laborious and less amenable to automation and large-scale purification.[8]

Quantitative Data Summary
The following table summarizes typical purity and yield data for the different purification

methods. It is important to note that these values can vary significantly based on the specific

oligonucleotide sequence, length, modifications, and the optimization of the purification

protocol.
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Purification Method
Typical Purity
Achieved

Typical Recovery
Yield

Notes

Anion-Exchange

HPLC (AEX-HPLC)

>95% for oligos up to

50 bases[1]
Moderate to High

Purity can be lower for

longer

oligonucleotides.

Reverse-Phase HPLC

(RP-HPLC)
>85%[4] High

Best suited for oligos

with hydrophobic

modifications or for

trityl-on purification.

Ion-Pair Reverse-

Phase HPLC (IP-RP-

HPLC)

>99%[7] >56%[7]

Data for a 22-mer 2'-

O-methylated RNA

oligonucleotide.

Polyacrylamide Gel

Electrophoresis

(PAGE)

>95-99%[8] Low to Moderate[8]

Yields are lower due

to the elution process

from the gel.

Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) of
LNA®-Containing Oligonucleotides
This protocol provides a general guideline for the purification of LNA®-containing

oligonucleotides using AEX-HPLC. Optimization of the gradient and other parameters will be

necessary for specific oligonucleotides.

Materials:

Crude LNA®-containing oligonucleotide, deprotected and desalted.

Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in water.

Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M Sodium Chloride in water.[9]

Strong anion-exchange column.
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HPLC system with a UV detector.

Procedure:

Column Equilibration: Equilibrate the anion-exchange column with 10% Mobile Phase B

(90% Mobile Phase A) until a stable baseline is achieved.[9]

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a suitable

concentration.

Injection: Inject the prepared sample onto the column.

Elution: Apply a linear gradient from 10% to 100% Mobile Phase B over 25 minutes.[9] The

exact gradient will need to be optimized based on the length and sequence of the LNA®-

containing oligonucleotide. Longer oligonucleotides will require a higher salt concentration

for elution.

Detection: Monitor the elution profile at 260 nm.

Fraction Collection: Collect fractions corresponding to the main peak, which represents the

full-length product.

Analysis of Fractions: Analyze the collected fractions for purity using analytical AEX-HPLC or

another suitable method.

Pooling and Desalting: Pool the fractions that meet the desired purity specifications. If

necessary, desalt the pooled fractions using a suitable method like size-exclusion

chromatography or ethanol precipitation.

Protocol 2: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
of LNA®-Containing Oligonucleotides
This protocol outlines a general procedure for IP-RP-HPLC. The choice of ion-pairing reagent

and its concentration, as well as the organic solvent gradient, are critical parameters for

optimization.

Materials:
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Crude LNA®-containing oligonucleotide, deprotected.

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

Mobile Phase B: Acetonitrile.

C18 reverse-phase column.

HPLC system with a UV detector.

Procedure:

Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition

(e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

Injection: Inject the sample onto the column.

Elution: Apply a linear gradient of increasing Mobile Phase B. A shallow gradient is often

required for good resolution of oligonucleotides. For example, a gradient of 5% to 50%

Mobile Phase B over 30 minutes.

Detection: Monitor the elution at 260 nm.

Fraction Collection: Collect the fractions corresponding to the main peak.

Analysis of Fractions: Assess the purity of the collected fractions by analytical IP-RP-HPLC.

Pooling and Solvent Removal: Pool the pure fractions. The volatile TEAA buffer and

acetonitrile can be removed by lyophilization.

Protocol 3: Denaturing Polyacrylamide Gel
Electrophoresis (PAGE)
This protocol describes the purification of LNA®-containing oligonucleotides by denaturing

PAGE.
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Materials:

Crude LNA®-containing oligonucleotide.

Acrylamide/Bis-acrylamide solution (e.g., 19:1).

Urea.

10x TBE buffer (Tris-borate-EDTA).

Ammonium persulfate (APS).

N,N,N',N'-Tetramethylethylenediamine (TEMED).

Formamide loading buffer.

Gel electrophoresis apparatus.

UV transilluminator or fluorescent TLC plate.

Elution buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl pH 7.0, 1 mM EDTA).[10]

Procedure:

Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12%) containing 8 M urea

and 1x TBE.[11] The percentage of acrylamide can be adjusted based on the size of the

oligonucleotide.

Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer. Heat

the sample at 95°C for 1 minute and then chill on ice.[11]

Electrophoresis: Load the sample onto the gel. Run the electrophoresis at a constant power

until the desired separation is achieved. The migration of tracking dyes can be used as a

guide.

Visualization: After electrophoresis, visualize the oligonucleotide bands using UV shadowing

on a fluorescent TLC plate.[10] The main, most intense band should correspond to the full-

length product.
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Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a

clean scalpel.[10]

Elution: Crush the gel slice and place it in a microcentrifuge tube with elution buffer. Incubate

overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the gel matrix.

[11]

Recovery: Collect the supernatant containing the eluted oligonucleotide. Wash the gel

fragments with a small amount of elution buffer and combine the supernatants.

Desalting: Desalt the purified oligonucleotide using ethanol precipitation or a desalting

column to remove salts and residual urea.[10][11]

Visualization of Purification Workflows
The following diagrams illustrate the general workflows for the purification of LNA®-containing

oligonucleotides.
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Caption: General workflow for LNA® oligonucleotide synthesis and purification.
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HPLC Purification Options
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Caption: Decision tree for HPLC-based purification of LNA® oligonucleotides.
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Caption: Step-by-step workflow for PAGE purification of LNA® oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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